molecular formula C5H8FNS B13419175 4-Fluorobutyl thiocyanate CAS No. 353-17-3

4-Fluorobutyl thiocyanate

Cat. No.: B13419175
CAS No.: 353-17-3
M. Wt: 133.19 g/mol
InChI Key: WJNNTTIXPJJQJD-UHFFFAOYSA-N
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Description

4-Fluorobutyl thiocyanate is an organic compound that belongs to the class of thiocyanates Thiocyanates are characterized by the presence of the functional group R-S-C≡N, where R represents an organic group attached to sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobutyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-fluorobutyl bromide with potassium thiocyanate in an aqueous medium. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound and potassium bromide as a byproduct .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobutyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkali metal thiocyanates and alkyl halides. Reactions are typically carried out in polar solvents such as ethanol or acetone.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products:

Scientific Research Applications

4-Fluorobutyl thiocyanate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex sulfur-containing compounds.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification.

    Medicine: Research explores its potential as a precursor for pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-fluorobutyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can inhibit enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, the compound can interact with cellular proteins, leading to modifications that alter their function. These interactions are mediated through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a fluorine atom and a thiocyanate group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

353-17-3

Molecular Formula

C5H8FNS

Molecular Weight

133.19 g/mol

IUPAC Name

4-fluorobutyl thiocyanate

InChI

InChI=1S/C5H8FNS/c6-3-1-2-4-8-5-7/h1-4H2

InChI Key

WJNNTTIXPJJQJD-UHFFFAOYSA-N

Canonical SMILES

C(CCSC#N)CF

Origin of Product

United States

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